7,7-dibenzyl-12-tert-butyl-3,4,5,6,9-pentazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene
Overview
Description
7,7-dibenzyl-12-tert-butyl-3,4,5,6,9-pentazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its pentazatricyclic core, which includes five nitrogen atoms and a tert-butyl group, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dibenzyl-12-tert-butyl-3,4,5,6,9-pentazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and the use of protecting groups to ensure the stability of reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors and other advanced technologies to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7,7-dibenzyl-12-tert-butyl-3,4,5,6,9-pentazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.
Scientific Research Applications
7,7-dibenzyl-12-tert-butyl-3,4,5,6,9-pentazatricyclo[640
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for applications in drug discovery and development.
Medicine: The compound may serve as a lead compound for designing new pharmaceuticals with specific therapeutic targets.
Industry: Its chemical properties can be utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 7,7-dibenzyl-12-tert-butyl-3,4,5,6,9-pentazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7,7-dibenzyl-12-tert-butyl-3,4,5,6,9-pentazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene include other pentazatricyclic compounds and those with similar functional groups, such as:
- 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic acid derivatives
- 1,6,7,12-tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride
Uniqueness
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the presence of a tert-butyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7,7-dibenzyl-12-tert-butyl-3,4,5,6,9-pentazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5/c1-24(2,3)20-14-15-26-22-21(20)23-27-28-29-30(23)25(22,16-18-10-6-4-7-11-18)17-19-12-8-5-9-13-19/h4-15H,16-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQATINDBMTIDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NC=C1)C(N3C2=NN=N3)(CC4=CC=CC=C4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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